![molecular formula C8H9NO2 B12883224 1,1'-(1H-pyrrole-2,5-diyl)diethanone](/img/structure/B12883224.png)
1,1'-(1H-pyrrole-2,5-diyl)diethanone
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Overview
Description
1,1’-(1H-Pyrrole-2,5-diyl)diethanone is an organic compound characterized by the presence of a pyrrole ring substituted with ethanone groups at the 2 and 5 positions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,1’-(1H-pyrrole-2,5-diyl)diethanone typically involves the reaction of pyrrole with acetic anhydride under acidic conditions. The reaction proceeds through electrophilic substitution, where the acetic anhydride acts as the acetylating agent, introducing ethanone groups at the 2 and 5 positions of the pyrrole ring.
Industrial Production Methods: Industrial production of 1,1’-(1H-pyrrole-2,5-diyl)diethanone may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of catalysts and optimized reaction conditions can enhance yield and purity, making the process economically viable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 1,1’-(1H-Pyrrole-2,5-diyl)diethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form diketones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ethanone groups to alcohols or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyrrole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield diketones, while reduction can produce alcohols.
Scientific Research Applications
1,1’-(1H-Pyrrole-2,5-diyl)diethanone has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex organic molecules and polymers.
Biology: The compound is used in studies involving enzyme inhibition and protein interactions.
Medicine: Research explores its potential as a pharmacophore in drug design and development.
Industry: It is utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism by which 1,1’-(1H-pyrrole-2,5-diyl)diethanone exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into active sites, inhibiting or modulating the activity of specific proteins. Pathways involved may include signal transduction, metabolic processes, and gene expression regulation.
Comparison with Similar Compounds
1,1’-(1H-Pyrrole-2,5-diyl)diethanamine: This compound has amine groups instead of ethanone groups, leading to different chemical properties and reactivity.
1,1’-(1H-Pyrrole-2,5-diyl)diethanol:
Uniqueness: 1,1’-(1H-Pyrrole-2,5-diyl)diethanone is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential for diverse applications. Its ability to undergo various chemical transformations makes it a versatile compound in synthetic chemistry and research.
Properties
Molecular Formula |
C8H9NO2 |
---|---|
Molecular Weight |
151.16 g/mol |
IUPAC Name |
1-(5-acetyl-1H-pyrrol-2-yl)ethanone |
InChI |
InChI=1S/C8H9NO2/c1-5(10)7-3-4-8(9-7)6(2)11/h3-4,9H,1-2H3 |
InChI Key |
XBGJHMUFLXNHIV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=C(N1)C(=O)C |
Origin of Product |
United States |
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